molecular formula C11H11N5O2 B8321833 6-Methyl-N4-(4-nitrophenyl)pyrimidine-2,4-diamine

6-Methyl-N4-(4-nitrophenyl)pyrimidine-2,4-diamine

Cat. No. B8321833
M. Wt: 245.24 g/mol
InChI Key: SVNRNDIBXIDKSU-UHFFFAOYSA-N
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Patent
US07939546B2

Procedure details

To a refluxing suspension of amine E2 (5.46 g, 0.02 mol) in 2:1 EtOH:H2O (100 mL) were sequentially added Fe dust (4.97 g, 0.09 mol) and AcOH (2 mL, 2% v/v), and the resulting dark brown suspension was refluxed for ˜14 h. After this time, the hot reaction mixture was filtered through a pad of Celite, and solvent was removed under reduced pressure. The resulting residue was extracted with hot water, and the resulting aqueous suspension filtered through a pad of Celite. Solvent was removed under reduced pressure, and the residue extracted again with hot water. The resulting aqueous suspension was filtered through a pad of Celite. Solvent was removed to afford amine E3 as a brown-white crystalline solid (4.85 g, quantitative). 1H NMR [CD3)2SO]: 2.01 [s, 3H, ArCH3], 5.68 [s, 1H, ArNHAr], 5.88 [br s, 2H, ArNH2], 6.51 [ddd, J=9.67, 4.85, 2.94 Hz, 2H, ArH], 7.14 [d, J=8.52 Hz, 2H, ArH], 8.35 [s, 1H, ArH]. LCMS (APCI+): 216 (100%).
Name
Quantity
5.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.97 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH:3]=1.CCO.O>[Fe].CC(O)=O>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:4]2[CH:3]=[C:2]([CH3:1])[N:7]=[C:6]([NH2:8])[N:5]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
CC1=CC(=NC(=N1)N)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.97 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for ˜14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
After this time, the hot reaction mixture was filtered through a pad of Celite, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with hot water
FILTRATION
Type
FILTRATION
Details
the resulting aqueous suspension filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted again with hot water
FILTRATION
Type
FILTRATION
Details
The resulting aqueous suspension was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC1=NC(=NC(=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.